5-Cyclopropyl-1H-pyrazol-3(2H)-one
Overview
Description
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a heterocyclic organic compound . It is also known as “5-Cyclopropyl-1H-pyrazol-3-amine hydrochloride” and "3-cyclopropyl-1H-pyrazol-5-amine" .
Molecular Structure Analysis
The molecular weight of “this compound” is 159.616700 g/mol . The molecular formula is C6H9N3.HCL . The structure includes a cyclopropyl group attached to a pyrazolone ring .
Physical and Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is air sensitive .
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Pyrazoles and Cyclopropenyl Alcohols : A study demonstrated the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, leading to the synthesis of 3H-pyrazoles and, subsequently, to α- and β-dimethylcyclopropenyl alcohols through photolysis (Hamdi, Dixneuf, & Khemiss, 2005).
- Annulations with Arylhydrazines : Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines offer an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, showcasing the versatility of cyclopropyl compounds in creating structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).
Biological Activities
- Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives were synthesized and exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents. These compounds induce cell death by activating apoptosis in cancer cells, highlighting the importance of the pyrazole moiety in pharmaceutical chemistry (Ananda et al., 2017).
- Antimicrobial and Antioxidant Activity : Pyrazolo[1,2-b]phthalazine derivatives were synthesized and evaluated for their antimicrobial, antituberculosis, and antioxidant activities. Several compounds showed excellent activity compared to first-line drugs, demonstrating the potential of these derivatives in developing new therapeutic agents (Sangani et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVRRIFDWJRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476793 | |
Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199125-36-5 | |
Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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